1-(3,5-Dimethyl-4-methoxyphenyl)-1-cyclopropyl ethanol
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Overview
Description
1-(3,5-Dimethyl-4-methoxyphenyl)-1-cyclopropyl ethanol is an organic compound with a complex structure that includes a cyclopropyl group and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethyl-4-methoxyphenyl)-1-cyclopropyl ethanol typically involves multiple steps. One common method starts with the preparation of the substituted phenyl ring, followed by the introduction of the cyclopropyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethyl-4-methoxyphenyl)-1-cyclopropyl ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ethanol group to a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
1-(3,5-Dimethyl-4-methoxyphenyl)-1-cyclopropyl ethanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethyl-4-methoxyphenyl)-1-cyclopropyl ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: This compound is structurally similar but lacks the cyclopropyl group.
1-(3,5-Dimethyl-4-methoxyphenyl)ethanol: Similar in structure but without the cyclopropyl group.
Uniqueness
1-(3,5-Dimethyl-4-methoxyphenyl)-1-cyclopropyl ethanol is unique due to the presence of both the cyclopropyl group and the substituted phenyl ring
Properties
IUPAC Name |
1-cyclopropyl-1-(4-methoxy-3,5-dimethylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-9-7-12(8-10(2)13(9)16-4)14(3,15)11-5-6-11/h7-8,11,15H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFONTVHZQUJLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(C)(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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